SNX9-1

Descripción general

Descripción

SNX9-1, también conocido como Sorting Nexin 9, es un gen codificante de proteínas que pertenece a la familia de las sorting nexin. Esta familia se caracteriza por la presencia de un dominio de unión a fosfoinosítidos, que juega un papel crucial en el tráfico intracelular. This compound está involucrado en varios procesos celulares, incluyendo la endocitosis, la macropinocitosis y la nucleación de F-actina. Interactúa con varias proteínas, como la proteína adaptadora 2, la dinamina, la tirosina quinasa no receptora 2 y la proteína similar al síndrome de Wiskott-Aldrich .

Aplicaciones Científicas De Investigación

SNX9-1 tiene una amplia gama de aplicaciones en la investigación científica:

Química: this compound se utiliza para estudiar el tráfico intracelular y la dinámica de las membranas.

Biología: Está involucrado en la endocitosis, la macropinocitosis y la reorganización del citoesqueleto de actina, lo que lo convierte en una herramienta valiosa para la investigación en biología celular.

Medicina: this compound está implicado en diversas enfermedades, incluyendo el cáncer y el síndrome de Wiskott-Aldrich. Se estudia su papel en los mecanismos de la enfermedad y como posible diana terapéutica.

Industria: this compound se utiliza en el desarrollo de ensayos de diagnóstico e intervenciones terapéuticas.

Mecanismo De Acción

SNX9-1 ejerce sus efectos a través de varios mecanismos moleculares:

Endocitosis: this compound interactúa con la clatrina y la proteína adaptadora 2 para facilitar la formación de vesículas cubiertas de clatrina. También participa en la endocitosis independiente de clatrina.

Reorganización del citoesqueleto de actina: this compound activa el complejo Arp2/3, promoviendo la polimerización de actina y la reorganización del citoesqueleto.

Tráfico intracelular: this compound regula el tráfico de varios receptores y moléculas de señalización, influyendo en las vías de señalización celular.

Análisis Bioquímico

Biochemical Properties

SNX9-1 is a major dynamin-binding partner that binds and activates N-WASP to regulate actin assembly . It is well known for its role in clathrin-mediated endocytosis . The scaffolding activity of this compound and its interactions with functionally diverse proteins have roles in clathrin-independent endocytosis, cell migration and invasion, mitosis, and cytokinesis .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Changes in this compound expression levels are associated with human disease, including cancer . Low levels of this compound promote formation and activity of invadosomes, whereas high levels promote cell migration through collagen .

Molecular Mechanism

The molecular mechanism of action of this compound is attributed to its influence on the activity of peroxisome proliferator-activated receptor γ (PPAR-γ), which belongs to the nuclear hormone receptor superfamily . Its transcription factors are activated by ligand .

Temporal Effects in Laboratory Settings

The results indicated that this compound plays a role in both mitotic events as HeLa-GFP–H2B cells depleted of this compound were delayed in their mitotic progression through both transitions .

Subcellular Localization

This compound localizes to the Golgi apparatus, where it may function in transport of ADAM precursors or GM130 from the Golgi, to invadopodia and mitotic spindles, consistent with its role as a multifunctional scaffold involved in multiple cellular processes .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de SNX9-1 implica la tecnología de ADN recombinante. El gen que codifica this compound se clona en un vector de expresión, que luego se introduce en una célula huésped adecuada, como Escherichia coli o levadura. Las células huésped se cultivan en condiciones óptimas para expresar la proteína. La proteína expresada se purifica luego utilizando técnicas de cromatografía de afinidad.

Métodos de producción industrial

La producción industrial de this compound sigue un enfoque similar a la síntesis a escala de laboratorio, pero a mayor escala. Se utilizan biorreactores para cultivar las células huésped, y la proteína se cosecha y purifica mediante sistemas de cromatografía a gran escala. El proceso de producción se optimiza para garantizar un alto rendimiento y pureza de la proteína.

Análisis De Reacciones Químicas

Tipos de reacciones

SNX9-1 experimenta varias reacciones bioquímicas, incluyendo fosforilación, ubiquitinación y escisión proteolítica. Estas reacciones regulan su actividad e interacciones con otras proteínas.

Reactivos y condiciones comunes

Fosforilación: Las quinasas como las tirosina quinasas y las serina/treonina quinasas están comúnmente involucradas en la fosforilación de this compound. Las condiciones de reacción típicamente incluyen la presencia de ATP y cofactores específicos.

Ubiquitinación: Las ubiquitina ligasas facilitan la unión de moléculas de ubiquitina a this compound. Este proceso requiere ATP y enzimas específicas de conjugación de ubiquitina.

Escisión proteolítica: Las proteasas como las caspasas y las calpaínas escinden this compound en sitios específicos, regulando su función.

Principales productos formados

This compound fosforilado: Esta forma de la proteína tiene una actividad e interacciones alteradas.

This compound ubiquitinado: Esta forma está destinada a la degradación por el proteasoma.

This compound escindido: Los fragmentos escindidos pueden tener funciones distintas o estar destinados a la degradación.

Comparación Con Compuestos Similares

SNX9-1 es parte de la familia de las sorting nexin, que incluye varias proteínas relacionadas:

Sorting Nexin 1 (SNX1): Involucrado en la clasificación endosómica y el reciclaje de receptores.

Sorting Nexin 2 (SNX2): Funciones en el tráfico endosómico y la transducción de señales.

Sorting Nexin 18 (SNX18): Juega un papel en la endocitosis y la dinámica del citoesqueleto de actina.

En comparación con estos compuestos similares, this compound es único en su capacidad para interactuar con una gama diversa de proteínas y su participación en la endocitosis dependiente e independiente de clatrina .

Propiedades

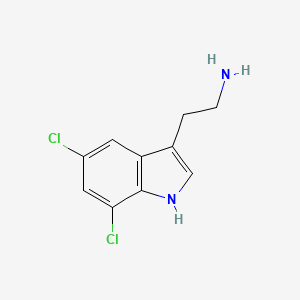

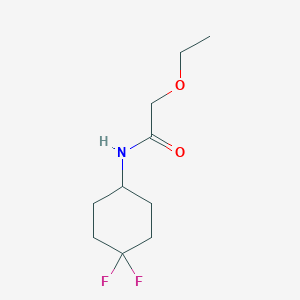

IUPAC Name |

2-(5,7-dichloro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPMGVMKLSZZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345659 | |

| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-23-6 | |

| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2555785.png)

![8-(4-methoxyphenyl)-N-octyl-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555786.png)

![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2555793.png)

![5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2555795.png)

![3-methoxy-N-methyl-N-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2555799.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2555803.png)

![1-cyclohexyl-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea](/img/structure/B2555806.png)